molecular formula C30H40N8O6S B1669805 Dansyl-NECA CAS No. 219982-12-4

Dansyl-NECA

Cat. No.: B1669805
CAS No.: 219982-12-4
M. Wt: 640.8 g/mol
InChI Key: CJDPJPUVKHWZHU-YRIIQKNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-NECA involves several steps, starting with the preparation of the adenosine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts, solvents, and purification methods.

Chemical Reactions Analysis

Types of Reactions

Dansyl-NECA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation: Formation of oxidized derivatives of the purine and naphthalene rings.

    Reduction: Formation of reduced derivatives of the purine and naphthalene rings.

    Hydrolysis: Formation of the corresponding amines and sulfonic acids.

Scientific Research Applications

Dansyl-NECA is widely used in scientific research due to its fluorescent properties and ability to bind to adenosine receptors. Some of its applications include:

Mechanism of Action

Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically the adenosine A1 receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activity. This interaction inhibits the downstream signaling pathways mediated by the adenosine receptor, which can affect various physiological processes such as neurotransmission, cardiovascular function, and immune response .

Comparison with Similar Compounds

Dansyl-NECA is unique due to its fluorescent properties, which allow for easy visualization and quantification in biological systems. Similar compounds include:

    NECA (N-Ethylcarboxamidoadenosine): A non-fluorescent adenosine receptor agonist.

    CGS 21680: A selective adenosine A2A receptor agonist.

    DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective adenosine A1 receptor antagonist.

    ZM 241385: A selective adenosine A2A receptor antagonist.

This compound’s fluorescent labeling makes it particularly useful for imaging and binding studies, setting it apart from other adenosine receptor ligands .

Properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPJPUVKHWZHU-YRIIQKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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